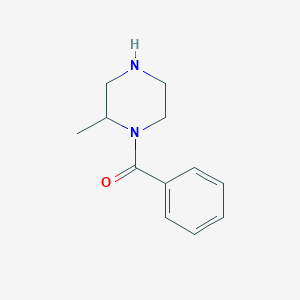

(2-甲基哌嗪-1-基)(苯基)甲酮

描述

科学研究应用

抗菌活性

一系列新的哌嗪三唑类似物,包括与 (2-甲基哌嗪-1-基)(苯基)甲酮结构相关的化合物,已被合成并评估其抗菌活性。这些化合物,特别是哌嗪环上具有特定取代基的化合物,对各种人类病原菌表现出显着的抑制作用,表明其作为抗菌剂进一步发展的潜力 Nagaraj、Srinivas 和 Rao,2018。

药物中间体的合成

研究探索了含有 N-甲基哌嗪片段的新酰胺的合成,该片段与 (2-甲基哌嗪-1-基)(苯基)甲酮密切相关。这些化合物是伊马替尼等药物合成的关键中间体,伊马替尼是一种抗白血病剂,表明该化学物质在药物开发过程中的相关性 Koroleva、Gusak、Ignatovich 和 Ermolinskaya,2011。

乙酰胆碱酯酶抑制

设计并合成了一系列新的芳基异恶唑-苯基哌嗪,其结构类似于 (2-甲基哌嗪-1-基)(苯基)甲酮,对乙酰胆碱酯酶 (AChE) 显示出有效的抑制活性。这些化合物,特别是 5-(2-氯苯基)-1,2-恶唑-3-基甲酮,成为强效 AChE 抑制剂,表明在治疗与胆碱能功能障碍相关的疾病(如阿尔茨海默病)中具有潜在的治疗应用 Saeedi、Mohtadi-Haghighi、Mirfazli、Mahdavi、Hariri、Lotfian、Edraki、Iraji、Firuzi 和 Akbarzadeh,2019。

抑制微管蛋白聚合

在一项旨在开发新型癌症治疗方法的研究中,合成了一系列衍生自三环杂环化合物的化合物,包括与 (2-甲基哌嗪-1-基)(苯基)甲酮相关的化合物,并评估了其抑制微管蛋白聚合的能力。其中一些化合物对多种癌细胞系表现出有效的抗增殖特性,并有效诱导 G2/M 期细胞周期停滞,表明它们作为抗癌剂的潜力 Prinz、Ridder、Vogel、Böhm、Ivanov、Ghasemi、Aghaee 和 Müller,2017。

储能材料的开发

与 (2-甲基哌嗪-1-基)(苯基)甲酮相关的聚((对-(4-甲基哌嗪-1-基)甲酮)苯基乙炔)聚合物用于创建 π 共轭离子聚乙炔网络凝胶。该凝胶表现出增强的电存储能力,突出了此类材料在开发柔性固态储能器件中的潜力 Tian、Kong、Mao、Shi、Tong、Cai 和 Dong,2020。

安全和危害

未来方向

作用机制

Target of Action

The primary target of (2-Methylpiperazin-1-yl)(phenyl)methanone, also known as 1-Benzoyl-2-methylpiperazine, is the Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .

Mode of Action

This compound acts as a reversible inhibitor of MAGL . It interacts with the enzyme, temporarily reducing its activity. This interaction and the resulting changes in enzyme activity can influence various biological processes, potentially leading to therapeutic effects .

Biochemical Pathways

The inhibition of MAGL affects the endocannabinoid system (ECS) . The ECS is a complex cell-signaling system that plays a role in regulating a range of functions and processes, including sleep, mood, appetite, memory, reproduction, and fertility . By inhibiting MAGL, the compound can increase the concentration of endocannabinoids, which are signaling molecules in the ECS, leading to enhanced ECS activity .

Result of Action

The inhibition of MAGL by this compound can lead to an increase in the levels of endocannabinoids, which can have various effects at the molecular and cellular levels . For instance, it can influence cell signaling pathways, potentially leading to changes in cell function and behavior . In some cases, this might result in therapeutic effects, such as the reduction of inflammation or pain .

属性

IUPAC Name |

(2-methylpiperazin-1-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-10-9-13-7-8-14(10)12(15)11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXAIXGMQDJUBDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-N-[6-chloro-5-(2-methoxyphenoxy)-2-(4-pyridyl)-4-pyrimidinyl]-2-pyridinesulfonamide](/img/structure/B3121654.png)

![N-[4-(dimethylamino)phenyl]-2-methylacrylamide](/img/structure/B3121686.png)

![(2'-Methoxy[1,1'-biphenyl]-2-yl)methanamine](/img/structure/B3121726.png)